
1-Ethynyl-3,3-difluoro-cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Etinil-3,3-difluoro-ciclobutanol es un compuesto químico con la fórmula molecular C6H6F2O. Se caracteriza por la presencia de un grupo etinil y dos átomos de flúor unidos a un anillo de ciclobutanol.
Métodos De Preparación
La síntesis de 1-Etinil-3,3-difluoro-ciclobutanol generalmente implica los siguientes pasos:
Rutas Sintéticas: La preparación de este compuesto se puede lograr mediante la reacción de un derivado de ciclobutanona con un agente etinilante en presencia de un reactivo fluorante. Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como el tetrahidrofurano (THF).
Métodos de Producción Industrial: Los métodos de producción industrial para 1-Etinil-3,3-difluoro-ciclobutanol pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento del producto consistentes. Los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
1-Etinil-3,3-difluoro-ciclobutanol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los átomos de flúor, donde los nucleófilos como las aminas o los tioles reemplazan los átomos de flúor para formar nuevos derivados.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen bases, ácidos, agentes oxidantes y agentes reductores. Las condiciones de reacción varían dependiendo del producto deseado, pero generalmente implican temperaturas controladas y atmósferas inertes.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen cetonas, ácidos carboxílicos, alcoholes, alcanos y varios derivados sustituidos.
Aplicaciones Científicas De Investigación
1-Etinil-3,3-difluoro-ciclobutanol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre las enzimas y los procesos celulares.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: En el sector industrial, se utiliza en la síntesis de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Etinil-3,3-difluoro-ciclobutanol implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos etinil y flúor contribuyen a su reactividad y afinidad de unión, influyendo en varias vías bioquímicas. Los efectos del compuesto están mediados por su capacidad para formar enlaces covalentes con moléculas diana, lo que lleva a cambios en su estructura y función.
Comparación Con Compuestos Similares
1-Etinil-3,3-difluoro-ciclobutanol se puede comparar con otros compuestos similares, tales como:
1-Etinil-3-fluoro-ciclobutanol: Este compuesto tiene solo un átomo de flúor, lo que resulta en diferente reactividad y propiedades.
1-Etinil-3,3-dicloro-ciclobutanol:
1-Etinil-3,3-difluoro-ciclopentanol: El tamaño de anillo más grande en este compuesto afecta su estabilidad y reactividad en comparación con el derivado de ciclobutanol.
Propiedades
Fórmula molecular |
C6H6F2O |
|---|---|
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
1-ethynyl-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C6H6F2O/c1-2-5(9)3-6(7,8)4-5/h1,9H,3-4H2 |
Clave InChI |
HOPYVGCRQAXXEX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC(C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
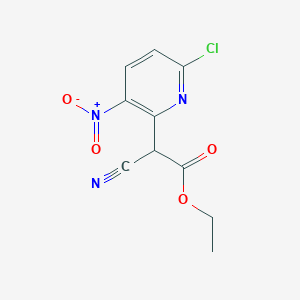
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
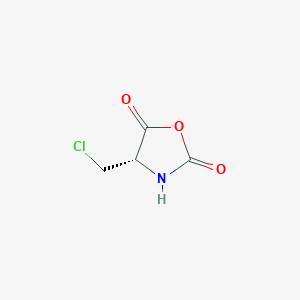
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
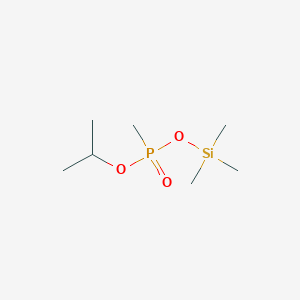
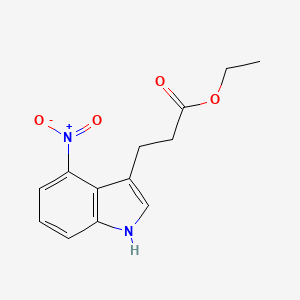
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
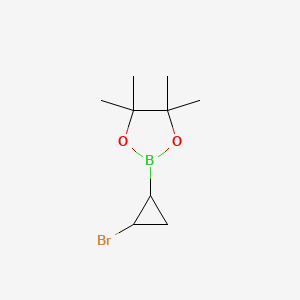
![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)

